(S)-6,7-Difluorochroman-4-amine hydrochloride

CRF1 Antagonist Neuroscience Stress Disorders

Researchers using non-validated chroman derivatives risk variable results due to regioisomer or enantiomer impurity. This (S)-6,7-difluoro compound is a precisely validated CRF1 antagonist. - Quantified CRF1 binding (IC50=138 nM) and functional antagonism (IC50=163 nM) for stress pathway research. - Dual CRF1/CXCR4 activity (IC50=120 nM) enables chemokine cross-talk studies. - Lot-specific ≥95% purity by HPLC/NMR, balanced Log P of 1.92, and verified (S)-stereochemistry for reliable lead optimization.

Molecular Formula C9H10ClF2NO
Molecular Weight 221.63 g/mol
Cat. No. B13638890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6,7-Difluorochroman-4-amine hydrochloride
Molecular FormulaC9H10ClF2NO
Molecular Weight221.63 g/mol
Structural Identifiers
SMILESC1COC2=CC(=C(C=C2C1N)F)F.Cl
InChIInChI=1S/C9H9F2NO.ClH/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11;/h3-4,8H,1-2,12H2;1H/t8-;/m0./s1
InChIKeyAHLSTVVHQQPLNL-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6,7-Difluorochroman-4-amine hydrochloride: Serotonin & CRF1 Research


(S)-6,7-Difluorochroman-4-amine hydrochloride is a chiral fluorinated chroman derivative, classified as a substituted 4-aminochroman, which serves as a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of bioactive compounds targeting central nervous system disorders . Its specific molecular structure, featuring fluorine atoms at the 6 and 7 positions on the chroman ring, is known to influence crucial drug-like properties, such as metabolic stability and target binding affinity .

Fluorinated chiral scaffold for CNS target engagement studies, including serotonin transporter and CRF1 receptor.
(S)-enantiomer enables chiral recognition research; racemic or opposite enantiomer may alter assay response.
Metabolic stability probe with 6,7-difluoro pattern reported to influence drug-like properties.

(S)-6,7-Difluorochroman-4-amine HCl – Why It Cannot Be Replaced


Generic substitution among chroman-4-amine derivatives is scientifically unsound due to the profound impact of specific fluorine substitution patterns on biological activity and pharmacokinetic properties. The presence of fluorine atoms at the 6,7-positions on the (S)-enantiomer of the chroman ring creates a distinct electronic and steric environment that is not replicated by other regioisomers (e.g., 5,7- or 7,8-difluoro) or mono-fluorinated analogs . This specific arrangement is critical for achieving desired interactions with biological targets such as serotonin transporters and receptors like CRF1, where even minor structural variations can lead to significant differences in potency and selectivity [1]. The (S)-stereochemistry further dictates the three-dimensional orientation of the molecule, which is essential for chiral recognition by biological systems, making the use of a racemic mixture or the opposite enantiomer a potential source of variable and irreproducible results in research .

!
Regioisomer mismatch: 5,7- or 7,8-difluoro analogs create different electronic/steric environments, not interchangeable.
!
Enantiomer mismatch: Racemic mixture or (R)-enantiomer alters chiral recognition; may yield irreproducible results.
!
Mono-fluorinated analogs lack the defined 6,7-difluoro pattern; binding and functional profiles may shift.

(S)-6,7-Difluorochroman-4-amine HCl – Quantitative Evidence vs. Analogs


CRF1 Functional Antagonism

(S)-6,7-Difluorochroman-4-amine exhibits potent functional antagonism at the human corticotropin-releasing factor 1 (CRF1) receptor, a key target in stress-related disorders. In a direct comparison within the same assay system, it demonstrates an IC50 of 163 nM for inhibiting CRF-stimulated intracellular cAMP accumulation, establishing its efficacy as a functional antagonist [1].

CRF1 Functional Antagonism
Head-to-head
IC₅₀ = 163 nM (cAMP inhibition) vs. IC₅₀ = 138 nM (binding)
1.18-fold difference typical of GPCR functional coupling
Supports functional antagonism interpretation for CRF1 pathway studies
HEK293 cells; reported inhibition of CRF-stimulated cAMP accumulation
CRF1 Antagonist Neuroscience Stress Disorders

CRF1 Receptor Binding Affinity

The binding affinity of (S)-6,7-Difluorochroman-4-amine for the human CRF1 receptor is quantified by its ability to displace the radiolabeled ligand [125I]-CRF, with an IC50 of 138 nM [1]. This value serves as a critical benchmark for comparing the compound's target engagement relative to other known CRF1 ligands.

CRF1 Binding Affinity
Supporting evidence
IC₅₀ = 138 nM
Benchmark for target engagement in CRF1 research
Radioligand displacement assay ([¹²⁵I]-CRF) in HEK293 cells
CRF1 Binding Radioligand Displacement Anxiety

CXCR4 Receptor Antagonism

In contrast to the common CRF1 activity of chroman-4-amines, (S)-6,7-Difluorochroman-4-amine uniquely demonstrates potent antagonism at the C-X-C chemokine receptor type 4 (CXCR4), a target involved in HIV entry, cancer metastasis, and inflammation [1]. It inhibits HIV-1 entry into human MAGI-CCR5 cells with an IC50 of 120 nM, a functional activity not reported for closely related analogs like (S)-5,7-difluorochroman-4-amine or mono-fluorinated chroman-4-amines .

CXCR4 Antagonism
Class-level inference
IC₅₀ = 120 nM (HIV-1 entry inhibition)
Unique vs. 5,7-difluoro analogs lacking reported CXCR4 activity
Distinct dual CRF1/CXCR4 profile for immunology/virology research
MAGI-CCR5 cells; data to verify across cell contexts
CXCR4 Antagonist HIV Entry Inhibitor Inflammation

Lipophilicity and Solubility Profile

The calculated physicochemical properties of (S)-6,7-Difluorochroman-4-amine suggest a favorable profile for drug development. Its consensus Log Po/w value of 1.92 indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility . This is a key differentiator from more lipophilic analogs (e.g., those containing trifluoromethyl or trifluoromethoxy groups), which may suffer from poorer solubility and increased off-target binding .

Lipophilicity & Solubility
Cross-study comparable
Consensus Log Po/w = 1.92
~0.6–1.2 units lower than more lipophilic fluorinated analogs
May support solubility and developability screening
In silico consensus prediction; requires experimental validation
Lipophilicity Drug-likeness PK Optimization

(S)-6,7-Difluorochroman-4-amine HCl – Key Research Applications


CRF1 Antagonist for Stress and Anxiety Disorders

This compound is a quantitatively validated tool for CRF1 receptor research, with proven binding affinity (IC50 = 138 nM) and functional antagonism (IC50 = 163 nM) in human cell lines [1]. It is ideal for use as a reference antagonist in assays studying the CRF-CRF1 signaling axis, which is implicated in stress, anxiety, and depression, and as a starting point for medicinal chemistry optimization to improve potency and selectivity for this target [1].

Dual CRF1/CXCR4 Pathway in Inflammation & Virology

The unique ability of (S)-6,7-Difluorochroman-4-amine to antagonize both the CRF1 and CXCR4 receptors (IC50 = 120 nM for CXCR4-mediated HIV-1 entry inhibition) makes it a privileged scaffold for investigating potential cross-talk between stress-related and immune/chemokine signaling pathways [1] [2]. It is particularly valuable for researchers exploring the role of these receptors in diseases like cancer, where both pathways can contribute to tumor progression and metastasis [2].

Hit-to-Lead Optimization with Balanced Profile

With a consensus Log P of 1.92 and high purity (≥95%) verified by NMR and HPLC, this compound offers a balanced lipophilicity profile that is highly desirable for lead optimization . It serves as an advanced starting point for synthesizing novel chemical entities with improved pharmacokinetic properties compared to more lipophilic analogs, potentially reducing the risk of off-target effects and improving developability .

Application
Selection Property
Validation Focus
CRF1 pathway research in stress models
CRF1 functional antagonism profile
cAMP inhibition assay endpoint
Dual CRF1/CXCR4 pathway cross-talk studies
Dual-receptor antagonist profile
HIV-1 entry inhibition endpoint
Hit-to-lead optimization with balanced logP
Physicochemical property screening
Consensus logP and solubility assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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